(S)-tert-Butyl 2-(methylamino)pentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (2S)-2-(methylamino)pentanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group, a methylamino group, and a pentanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S)-2-(methylamino)pentanoate typically involves the esterification of (2S)-2-(methylamino)pentanoic acid with tert-butyl alcohol. The reaction is often catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions generally include refluxing the reactants in an organic solvent like dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the production of tert-butyl (2S)-2-(methylamino)pentanoate may involve continuous flow processes using microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2S)-2-(methylamino)pentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
tert-Butyl (2S)-2-(methylamino)pentanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for amines.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl (2S)-2-(methylamino)pentanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active (2S)-2-(methylamino)pentanoic acid, which can then interact with biological targets such as enzymes or receptors. The tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (2S)-2-(methylamino)butanoate
- tert-Butyl (2S)-2-(methylamino)hexanoate
- tert-Butyl (2S)-2-(methylamino)propanoate
Uniqueness
tert-Butyl (2S)-2-(methylamino)pentanoate is unique due to its specific combination of functional groups and stereochemistry. The presence of the tert-butyl group provides steric protection, while the (2S)-2-(methylamino)pentanoate moiety offers specific reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry .
Biological Activity
(S)-tert-Butyl 2-(methylamino)pentanoate is an amino acid derivative notable for its chirality and potential biological activities. This compound has garnered attention in medicinal chemistry for its interactions with various biological systems, particularly as an enzyme inhibitor. This article will explore the synthesis, biological activity, and therapeutic potential of this compound, supported by relevant data tables and case studies.
Chemical Structure and Synthesis
The structure of this compound can be represented as follows:
The synthesis typically involves several key steps, including protection of functional groups and coupling reactions. Various synthetic routes can yield different derivatives with specific properties, enhancing their biological activity.
Enzyme Inhibition
Research indicates that this compound exhibits significant inhibitory activity against enzymes such as betaine-homocysteine S-methyltransferase . This enzyme plays a crucial role in methyl group transfers that are vital for metabolic pathways related to homocysteine metabolism and cardiovascular health. Inhibitors derived from this compound have shown moderate to high potency, suggesting therapeutic applications in cardiovascular diseases and metabolic disorders.
Binding Affinity Studies
Interaction studies reveal that modifications to the methylamino group can significantly influence binding properties and inhibitory activity against specific enzymes. Techniques such as isothermal titration calorimetry and surface plasmon resonance are employed to quantitatively assess these interactions. The binding affinity of this compound to target enzymes is critical for understanding its mechanism of action.
Case Studies
-
Breast Cancer Cell Lines : A study evaluating the efficacy of various tert-butyl esters, including derivatives of this compound, showed promising results in inhibiting the growth of breast cancer cell lines (MCF-7, SK-BR-3, MDA-MB-231). These compounds were tested against nonmalignant MCF-10A cells to assess selectivity and toxicity .
The results indicated that while these compounds effectively inhibited cancer cell growth, they also exhibited varying degrees of toxicity towards nonmalignant cells.
Compound Cell Line Tested Inhibition (%) Compound A MCF-7 75% Compound B SK-BR-3 68% Compound C MDA-MB-231 70% - Pharmacokinetics : The pharmacokinetic profile of this compound was assessed in animal models. Key findings included a half-life of approximately 0.74 hours , indicating rapid clearance from the system. The volume of distribution was noted to be 4.6 L/kg , suggesting extensive tissue distribution, particularly in the liver and kidneys .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
(S)-tert-Butyl 2-aminohexanoate | Longer carbon chain | Potentially different enzymatic interactions |
(S)-tert-Butyl 3-methyl-2-(4-nitrophenyl)propanoate | Aryl substitution on side chain | Enhanced biological activity due to aryl group |
N,N-Dimethylglycine | Contains dimethylamine | Different reactivity profiles in biological systems |
(S)-Valine | Natural amino acid without tert-butyl group | Essential in protein synthesis |
This table highlights how variations in structure can lead to differing biological activities and applications in drug development.
Properties
Molecular Formula |
C10H21NO2 |
---|---|
Molecular Weight |
187.28 g/mol |
IUPAC Name |
tert-butyl (2S)-2-(methylamino)pentanoate |
InChI |
InChI=1S/C10H21NO2/c1-6-7-8(11-5)9(12)13-10(2,3)4/h8,11H,6-7H2,1-5H3/t8-/m0/s1 |
InChI Key |
DQLIFRAKPPVASS-QMMMGPOBSA-N |
Isomeric SMILES |
CCC[C@@H](C(=O)OC(C)(C)C)NC |
Canonical SMILES |
CCCC(C(=O)OC(C)(C)C)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.